3-(2-(6-(tert-Butyl)-1H-benzo[d]imidazol-2-yl)ethyl)cyclobutanone hydrochloride
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Overview
Description
3-(2-(6-(tert-Butyl)-1H-benzo[d]imidazol-2-yl)ethyl)cyclobutanone hydrochloride is a complex organic compound featuring a cyclobutanone core linked to a benzimidazole moiety. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(6-(tert-Butyl)-1H-benzo[d]imidazol-2-yl)ethyl)cyclobutanone hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes the formation of the benzimidazole ring through a condensation reaction of o-phenylenediamine with a suitable carboxylic acid derivative. The cyclobutanone moiety is then introduced via a cyclization reaction, often using a strong base and a suitable electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3-(2-(6-(tert-Butyl)-1H-benzo[d]imidazol-2-yl)ethyl)cyclobutanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, particularly targeting the carbonyl group in the cyclobutanone ring.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines, and organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzimidazole derivatives with additional oxygen functionalities, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
3-(2-(6-(tert-Butyl)-1H-benzo[d]imidazol-2-yl)ethyl)cyclobutanone hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-(6-(tert-Butyl)-1H-benzo[d]imidazol-2-yl)ethyl)cyclobutanone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity or modulating their function. The cyclobutanone ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
- **2-(6-(tert-Butyl)-1H-benzo[d]imidazol-2-yl)ethyl)cyclobutanone
- **3-(2-(6-(tert-Butyl)-1H-benzo[d]imidazol-2-yl)ethyl)cyclopentanone
- **3-(2-(6-(tert-Butyl)-1H-benzo[d]imidazol-2-yl)ethyl)cyclohexanone
Uniqueness
3-(2-(6-(tert-Butyl)-1H-benzo[d]imidazol-2-yl)ethyl)cyclobutanone hydrochloride is unique due to its specific combination of a cyclobutanone core and a benzimidazole moiety, which imparts distinct chemical and biological properties. The presence of the tert-butyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O.ClH/c1-17(2,3)12-5-6-14-15(10-12)19-16(18-14)7-4-11-8-13(20)9-11;/h5-6,10-11H,4,7-9H2,1-3H3,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRZMDSGZFJSEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N=C(N2)CCC3CC(=O)C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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